3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid

Description

Nomenclature and Classification within Per- and Polyfluoroalkyl Substances (PFAS)

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid (CAS 1152591-07-5) belongs to the perfluoroether carboxylic acids (PFECAs), a subclass of per- and polyfluoroalkyl substances (PFAS). Its systematic IUPAC name reflects its structure: a propanoic acid backbone substituted with a tetrafluoropropoxy group at the third carbon. PFECAs are characterized by ether-linked fluorinated chains, distinguishing them from conventional perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA).

Within the PFAS family tree, this compound falls under nonpolymer PFAS, specifically as a polyfluoroalkyl substance with a partially fluorinated ether moiety. The OECD categorizes such compounds under "per- and polyfluoroether carboxylic acids," emphasizing their structural complexity compared to linear PFCAs.

Historical Context and Development

Developed as a potential alternative to legacy PFAS such as PFOA, this compound emerged in the early 21st century amid growing regulatory restrictions on long-chain PFAS. Its synthesis aligns with industry efforts to create shorter-chain PFAS with reduced bioaccumulation potential. However, recent studies indicate that ether-containing PFAS like this compound may still pose environmental and health risks.

Significance in Environmental and Analytical Chemistry

This compound’s environmental persistence and mobility make it a focus of analytical chemistry research. Its detection in surface water and biological samples requires advanced methodologies, such as solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The U.S. EPA’s Draft Method 1633 includes protocols for analyzing similar PFECAs in environmental matrices.

Molecular Structure and Isomeric Forms

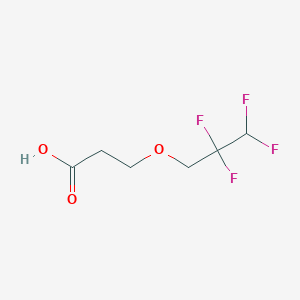

The molecular structure (C₆H₈F₄O₃) features:

- A propanoic acid group (–CH₂CH₂COOH)

- A 2,2,3,3-tetrafluoropropoxy ether linkage (–O–CF₂–CF₂–CHF₂)

The SMILES representation OC(=O)CCOCC(C(F)F)(F)F confirms the branching pattern at the propoxy group. No naturally occurring isomers have been reported, though synthetic routes could theoretically produce positional isomers differing in fluorine substitution patterns.

Computed Physicochemical Properties

Calculated properties derived from computational models include:

The compound’s relatively low LogP suggests moderate hydrophobicity, while its polar surface area indicates potential for hydrogen bonding interactions. These properties influence its environmental transport and bioavailability.

Propriétés

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O3/c7-5(8)6(9,10)3-13-2-1-4(11)12/h5H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNWNOOHLITDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrolysis of N,N-Diethyl-2,3,3,3-Tetrafluoropropionamide

A primary industrially relevant method involves the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions catalyzed by metal salts such as copper sulfate or cupric chloride. This method is well-documented in patents CN103254058A and CN103254058B and is notable for its simplicity, mild conditions, and high yield.

Reaction Summary:

- Starting Material: N,N-diethyl-2,3,3,3-tetrafluoropropionamide

- Catalyst: Copper sulfate (CuSO4) or cupric chloride (CuCl2)

- Acid: Sulfuric acid (H2SO4) or hydrochloric acid (HCl)

- Temperature: 40°C to 180°C (optimal around 120°C)

- Reaction Time: 6 to 30 hours

- Yield: Up to 96% molar yield

- Purity: >99% by GC analysis

| Parameter | Details |

|---|---|

| Reactant Amount | 201 g (1.0 mol) N,N-diethyl-2,3,3,3-tetrafluoropropionamide |

| Acid Concentration | 17% aqueous HCl or 98% sulfuric acid |

| Catalyst Amount | 1.0 to 5.0 g per 100 g reactant (e.g., 10.05 g CuSO4) |

| Temperature | 120°C (hydrolysis) |

| Reaction Time | 6 hours (sulfuric acid) or 30 hours (HCl) |

| Product Yield | 132-140 g (91-96% molar yield) |

| Product Purity | 99.2-99.6% (GC) |

The hydrolysis proceeds via cleavage of the amide bond to yield the desired tetrafluoropropionic acid derivative. The catalyst accelerates the reaction and improves yield while reducing reaction time and environmental impact by minimizing waste and byproducts.

Fluorination and Subsequent Functional Group Transformations

While direct fluorination of propionic acid derivatives is challenging due to difficult control and impurity formation, alternative routes involve preparing fluorinated intermediates such as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine , which upon fluorine substitution and hydrolysis yield the target acid.

This multi-step approach includes:

- Fluorination of propionic acid derivatives or amides

- Isolation of fluorinated amides (e.g., N,N-diethyl-2,3,3,3-tetrafluoropropionamide)

- Hydrolysis under acidic catalysis to obtain the acid

The process is industrially favorable due to the availability of starting materials and the ability to recycle byproducts.

Comparative Table of Preparation Parameters

| Preparation Step | Conditions/Details | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrolysis with CuSO4 & H2SO4 | 120°C, 6 hours, 98% sulfuric acid, catalyst 10.05 g/201 g reactant | 96 | 99.6 | Rapid reaction, high yield, easy separation |

| Hydrolysis with CuCl2 & HCl | 40°C, 30 hours, 17% HCl aqueous, catalyst 2.01 g/201 g reactant | 91 | 99.2 | Milder temperature, longer reaction time |

| Fluorination of propionic acid | Multi-step, involving hexafluoropropylamine intermediates | Variable | Variable | Requires careful control, impurity prone |

Research Findings and Industrial Implications

- Catalyst Role: The use of copper-based catalysts (CuSO4, CuCl2) significantly enhances hydrolysis rates and yields, allowing milder conditions and reducing environmental burden.

- Environmental Impact: The process reduces waste liquid treatment costs and mitigates pollution by efficiently converting difficult-to-degrade fluorinated amide byproducts into valuable acids.

- Raw Materials: The starting amides are relatively low-cost and readily available, making the process scalable for industrial production.

- Reaction Control: Temperature and acid concentration are critical parameters affecting yield and purity; higher temperatures accelerate reaction but require robust equipment.

- Purification: The product is obtained with high purity (>99%) using simple fractionation and extraction, facilitating downstream applications.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorinated compounds.

Applications De Recherche Scientifique

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of fluorinated polymers and surfactants.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of high-performance materials, including coatings and lubricants

Mécanisme D'action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and stability, making it effective in various applications. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (HFPO-DA, CAS 13252-13-6)

- Structure : Differs by having a heptafluoropropoxy group instead of tetrafluoropropoxy.

- Properties : Higher fluorine content (9 vs. 4 fluorine atoms in the alkoxy chain) enhances hydrophobicity and resistance to degradation .

Ammonium 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate (NH4-HFPO-DA)

- Structure : Ammonium salt of HFPO-DA.

- Applications : Used in industrial coatings and firefighting foams.

2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic Acid

- Structure : Contains a trifluoromethoxy substituent, increasing electron-withdrawing effects.

- Stability: Enhanced resistance to hydrolysis compared to non-fluorinated ethers .

Physicochemical and Environmental Properties

*Predicted octanol-water partition coefficient. †Estimated based on structural analogs. ‡Derived from ECHA persistence criteria for PFAS .

Toxicity and Bioaccumulation

- This compound: Limited toxicity data, but PFAS generally exhibit hepatotoxicity and endocrine disruption. Analogous compounds like HFPO-DA show renal toxicity in animal studies (LOAEL = 0.1 mg/kg/day) .

- HFPO-DA and NH4-HFPO-DA: Detected in blood samples from German donors (median concentration: 0.5 µg/L), indicating bioaccumulation .

Activité Biologique

3-(2,2,3,3-Tetrafluoropropoxy)propanoic acid is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). PFAS are known for their unique chemical properties and have been extensively studied for their biological activities and potential health effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicological concerns.

Chemical Structure and Properties

The chemical structure of this compound features a propanoic acid backbone with a tetrafluoropropoxy substituent. This structure contributes to its unique physicochemical properties, such as increased hydrophobicity and resistance to degradation.

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect lipid metabolism by altering the activity of acyl-CoA synthetases and other relevant enzymes.

- Receptor Interaction : It is hypothesized that the compound can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating gene expression related to metabolism and inflammation.

Toxicological Studies

Several studies have investigated the toxicological profile of this compound:

- Cellular Toxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often associated with oxidative stress and disruption of cellular homeostasis.

- Endocrine Disruption : Research suggests potential endocrine-disrupting effects due to its interaction with hormone receptors. This can lead to altered hormonal signaling pathways.

Study 1: Cytotoxic Effects on Human Cell Lines

A study evaluated the cytotoxic effects of this compound on human liver (HepG2) and breast cancer (MCF-7) cell lines. The results indicated a dose-dependent increase in cell death at concentrations above 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis.

| Concentration (µM) | HepG2 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 95 | 90 |

| 50 | 70 | 65 |

| 100 | 30 | 25 |

Study 2: Impact on Lipid Metabolism

Another research study focused on the impact of this compound on lipid metabolism in mice. Mice treated with varying doses of the compound showed significant alterations in serum lipid profiles compared to control groups. Notably, there was an increase in triglycerides and cholesterol levels.

| Treatment Group | Triglycerides (mg/dL) | Cholesterol (mg/dL) |

|---|---|---|

| Control | 80 | 150 |

| Low Dose | 90 | 160 |

| High Dose | 120 | 200 |

Potential Therapeutic Applications

Given its biological activity, there is ongoing research into the potential therapeutic applications of this compound:

- Anti-cancer Properties : Due to its cytotoxic effects on cancer cell lines, further investigation into its potential as an anti-cancer agent is warranted.

- Metabolic Disorders : The compound's influence on lipid metabolism suggests possible applications in treating metabolic disorders like dyslipidemia.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,2,3,3-tetrafluoropropoxy)propanoic acid, and what methodological considerations are critical for optimizing yield?

- The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, fluorinated propoxy intermediates can react with propanoic acid derivatives under controlled conditions. A key step involves the use of fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropanol) activated with reagents like thionyl chloride or in the presence of bases such as pyridine to facilitate ester bond formation .

- Critical parameters : Temperature control (110–120°C), solvent selection (e.g., xylene for high-boiling reactions), and stoichiometric ratios of fluorinated reagents to prevent side reactions. Post-synthesis purification via fractional distillation or crystallization is essential to isolate the product from cis/trans isomer mixtures .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are recommended?

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorinated moieties, with characteristic shifts for -CF and -CF groups between -110 to -125 ppm. NMR can confirm the propanoic acid backbone (δ 2.5–3.5 ppm for CH groups) .

- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS identifies molecular ions (e.g., m/z 330.05 for CHFO) and fragmentation patterns, distinguishing it from perfluorinated analogs .

- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm (C=O stretch) and 1100–1250 cm (C-F stretches) validate functional groups .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical impurities (e.g., cis/trans isomers) in fluorinated propanoic acid derivatives?

- Chromatographic separation : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to resolve isomers. For example, cis-4-(2,2,3,3-tetrafluoropropoxy)cinnamonitrile and its trans counterpart were separated using xylene-based crystallization, achieving >99% purity .

- Crystallization optimization : Adjust solvent polarity (e.g., toluene/hexane mixtures) and cooling rates to favor selective isomer precipitation. Monitoring via differential scanning calorimetry (DSC) ensures phase purity .

Q. How does this compound interact with biological systems, and what in vitro models are suitable for assessing its toxicity?

- Cellular uptake studies : Fluorinated compounds often exhibit bioaccumulation due to lipophilicity. Use radiolabeled -analogs in hepatocyte or renal cell models to quantify uptake kinetics .

- Metabolic profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites. LC-MS/MS can detect defluorination products or carboxylic acid derivatives .

Q. What environmental analytical methods are validated for detecting this compound in water systems, and how do results compare across studies?

- Solid-phase extraction (SPE) : Hydrophilic-lipophilic balance (HLB) cartridges efficiently concentrate the compound from aqueous samples. Recovery rates >85% are achievable at pH 3–5 .

- Quantitative analysis : Couple SPE with LC-MS/MS (negative ionization mode) for limits of detection (LOD) <1 ng/L. Discrepancies in reported half-lives (e.g., 30–90 days in surface water) may arise from variable photolysis rates or microbial degradation pathways .

Q. How do fluorinated substituents influence the compound’s stability under experimental storage conditions?

- Accelerated stability studies : Store at 40°C/75% relative humidity (ICH guidelines) to assess degradation. Fluorinated ether linkages enhance hydrolytic resistance compared to non-fluorinated analogs, but ester bonds remain susceptible to base-catalyzed hydrolysis .

- Light sensitivity : UV-Vis studies show that tetrafluoropropoxy groups reduce photo-degradation rates by 30–50% compared to perfluorinated chains, likely due to reduced electron-withdrawing effects .

Data Contradiction and Interpretation

Q. Why do conflicting reports exist on the environmental persistence of this compound, and how can researchers reconcile these findings?

- Variable matrix effects : Half-lives differ in freshwater (30–60 days) vs. marine systems (>90 days) due to salinity-driven changes in microbial activity .

- Analytical artifacts : Co-eluting perfluoroalkyl contaminants (e.g., PFOS/PFOA) in LC-MS may cause false positives. Use MRM transitions specific to the compound’s fragmentation (e.g., m/z 330 → 285) .

Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of fluorinated propanoic acid derivatives?

- Limited in vivo data : Most SAR studies rely on computational models (e.g., molecular docking with peroxisome proliferator-activated receptors). Validate predictions using transgenic rodent models to assess endocrine disruption potential .

- Understudied metabolites : Focus on sulfonic acid derivatives or defluorinated products, which may exhibit unanticipated bioactivity .

Methodological Recommendations

- Synthetic protocols : Include rigorous drying of fluorinated reagents (e.g., molecular sieves) to prevent hydrolysis.

- Quality control : Implement orthogonal analytical techniques (NMR + MS) to confirm purity, especially for isomer-sensitive applications .

- Environmental sampling : Pre-acidify water samples to pH 2–3 to stabilize the compound during transport and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.